molecular formula C8H10Cl2FN B3177617 (S)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride CAS No. 1998701-29-3

(S)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride

Cat. No. B3177617
CAS RN: 1998701-29-3
M. Wt: 210.07
InChI Key: YTFYFLQQTPBAHS-JEDNCBNOSA-N
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Description

“(S)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride” is a chemical compound with the molecular formula C8H9ClFN . It is also known by its synonyms, 2-(3-chloro-5-fluorophenyl)ethanamine .


Molecular Structure Analysis

The molecular structure of “(S)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride” is defined by its molecular formula, C8H9ClFN . The specific arrangement of these atoms and bonds would be detailed in its structural formula, which is not provided in the search results.

Scientific Research Applications

Fluoropyrimidines in Cancer Therapy

Fluoropyrimidines, such as 5-fluorouracil (5-FU), are crucial in treating various cancers. The development of oral 5-FU drugs, like UFT and S-1, shows the ongoing efforts to improve therapeutic efficacy and tolerability. S-1, a combination of tegafur (a prodrug of 5-FU), 5-chloro-2,4-dihydroxypyridine, and potassium oxonate, highlights the role of fluorine chemistry in enhancing drug bioavailability and effectiveness against cancer, particularly gastric and colorectal cancers (Miura et al., 2010).

Fluorine in Molecular Imaging

The use of fluorophores for in vivo cancer diagnosis is another area where fluorine chemistry plays a vital role. Although not directly related to (S)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride, the toxicity and application of organic fluorophores in molecular imaging underscore the importance of understanding fluorine-containing compounds' pharmacokinetics and safety profiles. This research aids in real-time cancer detection using optical imaging techniques (Alford et al., 2009).

Environmental and Toxicological Studies

The environmental persistence and potential toxicity of fluorinated compounds, such as DDT and its metabolite DDE, offer a cautionary perspective on the use and disposal of fluorine-containing chemicals. These studies are crucial for evaluating the long-term environmental and health impacts of fluorinated compounds, contributing to safer and more sustainable chemical practices (Burgos-Aceves et al., 2021).

properties

IUPAC Name

(1S)-1-(3-chloro-5-fluorophenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFN.ClH/c1-5(11)6-2-7(9)4-8(10)3-6;/h2-5H,11H2,1H3;1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTFYFLQQTPBAHS-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)Cl)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC(=C1)Cl)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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